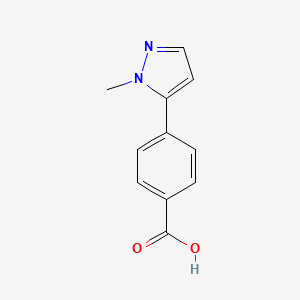

4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpyrazol-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-10(6-7-12-13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGQJSCTEQJHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189977-24-9 | |

| Record name | 4-(1-methyl-1H-pyrazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Methyl 2h Pyrazol 3 Yl Benzoic Acid and Its Analogs

Retrosynthetic Analysis of 4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections that correspond to known and reliable chemical reactions. scitepress.org

The primary retrosynthetic disconnection for this compound is the carbon-carbon single bond between the pyrazole (B372694) ring and the phenyl ring. This disconnection simplifies the target molecule into two key synthons: a pyrazole synthon and a benzoic acid synthon. The synthetic equivalents for these synthons are typically a functionalized pyrazole and a functionalized benzene (B151609) derivative, prepared for a cross-coupling reaction.

Two principal pathways emerge from this primary disconnection:

Pathway A: This involves a pyrazole organometallic species (like a boronic acid or stannane) and a halogenated benzoic acid derivative.

Pathway B: This pathway utilizes a halogenated pyrazole and a benzoic acid derivative functionalized with an organometallic group (e.g., a boronic acid).

A secondary disconnection can be considered within the pyrazole ring itself, breaking it down into its fundamental building blocks. This approach, based on classical pyrazole synthesis, involves disconnecting the C-N and C-C bonds of the heterocycle, leading back to a substituted hydrazine (B178648) (methylhydrazine) and a 1,3-dielectrophile precursor.

Classical Synthetic Routes to the Pyrazole and Benzoic Acid Moieties

Construction of the 2-Methyl-2H-pyrazole Heterocycle

The synthesis of the pyrazole core is a well-established area of heterocyclic chemistry. The most common and versatile method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov

For the target molecule, methylhydrazine is the required hydrazine component. The reaction with a suitable 1,3-dicarbonyl compound, such as 1,1,3,3-tetramethoxypropane (B13500) or malondialdehyde, would be a direct route. However, the use of unsymmetrical hydrazines like methylhydrazine introduces a regioselectivity challenge, often leading to a mixture of N-methylated pyrazole isomers (e.g., 1-methyl and 2-methyl derivatives). mdpi.com The separation of these isomers can be difficult, necessitating careful selection of reaction conditions or precursors to favor the desired 2-methyl isomer.

Alternative methods for pyrazole synthesis include:

Reaction with α,β-unsaturated ketones (chalcones): The reaction of hydrazines with enones first yields pyrazolines, which can then be oxidized to the aromatic pyrazole ring. mdpi.comacs.org

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a suitable dipolarophile, like an alkyne. mdpi.comnih.gov For instance, the reaction of diazomethane (B1218177) with a substituted alkyne can form the pyrazole ring.

Once the pyrazole ring is formed, it must be functionalized at the C3 position with a group suitable for cross-coupling, such as a halogen (Br, I) or a boronic ester.

Functionalization of the Benzoic Acid Core

The benzoic acid moiety must be appropriately functionalized to participate in cross-coupling reactions. This typically involves installing either a halide or a boronic acid group at the para-position (C4) relative to the carboxylic acid.

Halogenation: 4-Halobenzoic acids are common starting materials. For example, 4-iodobenzoic acid or 4-bromobenzoic acid can be prepared via electrophilic aromatic substitution of benzoic acid or by oxidation of the corresponding halogenated toluene. These compounds are often commercially available.

Borylation: 4-Carboxyphenylboronic acid or its esters are also key intermediates. These can be synthesized from 4-halobenzoic acid esters via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester, or through palladium-catalyzed borylation reactions.

The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) during the functionalization and subsequent coupling reactions to prevent interference. The ester can then be hydrolyzed back to the carboxylic acid in the final step of the synthesis.

Advanced Synthetic Strategies for Pyrazole-Benzoic Acid Linkage

The key step in synthesizing this compound is the formation of the C-C bond between the two aromatic rings. Modern palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high efficiency, functional group tolerance, and reliability.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Methodologies)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds between sp²-hybridized carbon atoms. nih.govrsc.org It involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.gov For the synthesis of the target molecule, two variants are possible:

Coupling of a 3-halo-2-methyl-2H-pyrazole with 4-(alkoxycarbonyl)phenylboronic acid.

Coupling of a (2-methyl-2H-pyrazol-3-yl)boronic acid or ester with a 4-halo-benzoate ester.

The reaction typically employs a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or using pre-catalysts, along with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or more advanced, bulky electron-rich ligands that promote catalytic activity. rsc.org An inorganic base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is essential for the transmetalation step. researchgate.net

Stille Coupling: The Stille reaction provides an alternative C-C bond formation strategy, coupling an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org While effective, the toxicity of the organotin reagents and byproducts makes the Suzuki-Miyaura coupling a more common choice in many applications.

The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions used to synthesize pyrazole-aryl linkages, based on published methodologies for analogous compounds.

| Pyrazole Substrate | Aryl Substrate | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 70-98 | rsc.org |

| Pyrazole triflate | Arylboronic acids | PdCl₂(dppf) | K₂CO₃ | Toluene/EtOH | 65-95 | researchgate.net |

| 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 95 | nih.gov |

| Bromo-pyrazole derivative | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | High | researchgate.net |

This table is interactive. Users can sort columns to compare different reaction parameters.

Carbon-Heteroatom Bond Forming Reactions

While the target compound features a direct C-C linkage, the synthesis of analogs can involve linking the pyrazole and benzoic acid moieties through a heteroatom (O, N, S). These reactions are crucial for creating structurally diverse libraries of compounds for biological screening. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds. It can be used to synthesize analogs by coupling an amino-pyrazole with a 4-halobenzoic acid ester, or a 3-halo-pyrazole with 4-aminobenzoic acid ester. This creates an aniline-type linkage between the two rings.

Ullmann Condensation: A classical method for forming C-O and C-N bonds, the Ullmann reaction typically uses a copper catalyst. acs.org It can be employed to synthesize ether-linked analogs by reacting a 3-hydroxy-pyrazole with a 4-halobenzoic acid ester or amide-linked analogs by reacting a pyrazole-3-carboxylic acid with 4-aminobenzoic acid.

These C-N and C-O bond-forming strategies significantly expand the synthetic toolbox, allowing for the creation of a wide range of analogs of this compound with varied electronic and steric properties.

Direct C-H Activation Methodologies

Direct C-H activation has emerged as a powerful and atom-economical tool for the formation of carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. For the synthesis of this compound, this strategy can be envisioned through the coupling of N-methylpyrazole and a benzoic acid derivative.

Transition metal catalysis, particularly with palladium (Pd) and rhodium (Rh), is at the forefront of C-H activation methodologies. The C-H bonds on both the pyrazole and benzoic acid rings can be targeted for activation. For instance, palladium-catalyzed direct arylation of pyrazoles with aryl halides offers a viable route. In a typical reaction, a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a suitable ligand and a base, can facilitate the coupling of an N-methylpyrazole with a 4-halobenzoic acid derivative.

Rhodium-catalyzed C-H activation presents another effective approach. Rhodium(III) catalysts have been shown to be highly efficient in the C-H functionalization of various heterocycles, including pyrazoles. These reactions can proceed with high regioselectivity, which is crucial for the synthesis of the desired isomer of this compound.

The general conditions for such C-H activation reactions are summarized in the table below:

| Catalyst System | Coupling Partners | Key Features |

| Pd(OAc)₂ / Ligand | N-methylpyrazole + 4-halobenzoic acid | High efficiency, good functional group tolerance |

| [RhCp*Cl₂]₂ / AgSbF₆ | N-methylpyrazole + benzoic acid derivative | High regioselectivity, mild reaction conditions |

These methods offer a more direct and environmentally benign alternative to traditional cross-coupling reactions that require the synthesis of organometallic reagents.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules. For the synthesis of this compound, several green strategies can be employed to minimize environmental impact.

One prominent approach is the use of alternative energy sources, such as microwave irradiation. Microwave-assisted synthesis can significantly reduce reaction times and improve yields in cross-coupling and C-H activation reactions. For the synthesis of biaryl compounds, microwave heating has been shown to be highly effective, often leading to cleaner reactions with fewer byproducts.

The choice of solvent is another critical aspect of green chemistry. The use of environmentally benign solvents like water, ethanol, or bio-derived solvents such as γ-valerolactone (GVL) is highly desirable. Palladium-catalyzed C-H arylations have been successfully performed in greener solvents, demonstrating the feasibility of these systems for the synthesis of compounds like this compound. Furthermore, solvent-free reaction conditions, where the neat reactants are mixed, often with a solid catalyst, represent an ideal green synthetic method.

The following table highlights some green chemistry approaches applicable to the synthesis of the target compound:

| Green Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, fewer side products. |

| Use of Green Solvents | Employing water, ethanol, or bio-derived solvents. | Reduced environmental impact, improved safety. |

| Solvent-Free Conditions | Reactions are conducted without a solvent. | Minimal waste generation, simplified purification. |

| Recyclable Catalysts | Use of heterogeneous or nanocatalysts that can be recovered and reused. | Reduced catalyst waste and cost. |

Derivatization Strategies for Structural Modification of this compound

The structural modification of this compound is crucial for tuning its physicochemical and biological properties. Various derivatization strategies can be employed to functionalize different parts of the molecule.

The carboxylic acid group of this compound is a prime site for derivatization through esterification and amidation reactions.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.

Amidation follows a similar strategy, where the carboxylic acid or its corresponding acyl chloride is reacted with a primary or secondary amine to form the corresponding amide. A variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also be used to facilitate the direct amidation of the carboxylic acid with an amine.

The benzoic acid ring can undergo electrophilic aromatic substitution reactions to introduce various functional groups. The position of substitution will be directed by the existing pyrazolyl and carboxyl groups. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The pyrazole ring itself can be functionalized to introduce further diversity. The reactivity of the pyrazole ring towards electrophilic substitution is well-established.

Halogenation: The C4 position of the pyrazole ring is particularly susceptible to electrophilic halogenation using reagents like NBS or NCS.

Formylation: A formyl group (-CHO) can be introduced onto the pyrazole ring, typically at the C4 position, through a Vilsmeier-Haack reaction using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Lithiation: The pyrazole ring can be deprotonated at specific positions using strong bases like n-butyllithium (n-BuLi), followed by quenching with an electrophile to introduce a variety of substituents. The regioselectivity of lithiation can be influenced by the substituents already present on the ring. For N-methylpyrazole, lithiation can occur at either the methyl group or the C5 position depending on the reaction conditions. nih.gov

Achieving regioselectivity in the functionalization of this compound is paramount for synthesizing specific isomers with desired properties.

For electrophilic substitution on the benzoic acid ring, the directing effects of the existing substituents will govern the position of the incoming electrophile. On the pyrazole ring, the C4 and C5 positions are the most common sites for functionalization. The choice of reagents and reaction conditions can be tailored to favor substitution at a particular position. For instance, in the lithiation of N-methylpyrazole, kinetic control often leads to deprotonation of the methyl group, while thermodynamic control favors deprotonation at the C5 position. nih.gov

The following table summarizes potential derivatization reactions:

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Position of Functionalization |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) | Carboxylic acid group |

| Amidation | Amine, Coupling Agent (e.g., EDC) | Amide (-CONR₂) | Carboxylic acid group |

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | Benzoic acid ring |

| Halogenation | NBS or NCS | Halogen (-Br, -Cl) | Benzoic acid or pyrazole ring |

| Formylation | POCl₃, DMF | Formyl (-CHO) | Pyrazole ring (C4) |

| Lithiation | n-BuLi, then Electrophile | Various | Pyrazole ring (C5 or methyl group) |

Spectroscopic and Structural Elucidation Methodologies for 4 2 Methyl 2h Pyrazol 3 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. For 4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid, the expected ¹H NMR spectrum would display distinct signals corresponding to the protons on the benzoic acid ring, the pyrazole (B372694) ring, and the methyl group.

The benzoic acid moiety is a para-substituted ring system, which would typically result in two sets of doublet signals, characteristic of an AA'BB' spin system. The protons ortho to the carboxylic acid group are expected to appear at a downfield chemical shift (around 8.0-8.2 ppm) due to the electron-withdrawing nature of the COOH group. The protons ortho to the pyrazole substituent would appear slightly more upfield (around 7.5-7.7 ppm).

The pyrazole ring contains two protons. The proton at the 5-position is expected to appear as a doublet, coupled to the proton at the 4-position. The proton at the 4-position would also be a doublet. Their chemical shifts are influenced by the electronic environment of the heterocyclic ring. The N-methyl group attached to the pyrazole ring is expected to produce a sharp singlet signal, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxylic acid group will appear as a broad singlet at a very downfield position, often above 12 ppm, and its position can be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | >12.0 | broad singlet |

| H-2', H-6' (Benzoic Ring) | ~8.1 | Doublet |

| H-3', H-5' (Benzozoic Ring) | ~7.6 | Doublet |

| H-5 (Pyrazole Ring) | ~7.5 | Doublet |

| H-4 (Pyrazole Ring) | ~6.8 | Doublet |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. Due to symmetry in the benzoic acid portion, some carbon signals are equivalent.

The carbonyl carbon of the carboxylic acid is the most deshielded and will appear furthest downfield, typically in the 167-173 ppm range. docbrown.info The aromatic carbons of the benzoic acid ring will resonate between approximately 125 and 145 ppm. The carbon atom attached to the carboxylic acid group (C-1') and the carbon atom attached to the pyrazole ring (C-4') will have distinct chemical shifts from the protonated aromatic carbons. The pyrazole ring carbons will have characteristic shifts, with C-3 (attached to the benzene (B151609) ring) and C-5 being the most downfield. The N-methyl carbon will appear at a more upfield position, generally around 35-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| COOH | ~168 |

| C-3 (Pyrazole Ring) | ~150 |

| C-5 (Pyrazole Ring) | ~138 |

| C-4' (Benzoic Ring) | ~142 |

| C-2', C-6' (Benzoic Ring) | ~130 |

| C-1' (Benzoic Ring) | ~128 |

| C-3', C-5' (Benzoic Ring) | ~126 |

| C-4 (Pyrazole Ring) | ~110 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, COSY would show cross-peaks between the coupled protons on the benzoic acid ring (H-2'/H-3' and H-5'/H-6') and between the protons on the pyrazole ring (H-4/H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It is invaluable for definitively assigning the signals of protonated carbons. For example, it would link the ¹H signal at ~3.9 ppm to the ¹³C signal at ~39 ppm, confirming the N-methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected between the N-methyl protons and the C-3 and C-5 carbons of the pyrazole ring. Correlations would also be seen between the pyrazole proton H-4 and the benzoic ring carbon C-4', as well as between the benzoic ring protons (H-3'/H-5') and the pyrazole carbon C-3, confirming the connectivity between the two ring systems.

Vibrational Spectroscopy for Functional Group Identification (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by features from the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak around 1680-1710 cm⁻¹. mdpi.com

The aromatic C-H stretching vibrations of both the benzene and pyrazole rings are expected to appear just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings typically occur in the 1450-1600 cm⁻¹ region. nih.gov The C-N stretching vibrations of the pyrazole ring would also fall within this region. The in-plane and out-of-plane C-H bending vibrations provide further information about the substitution pattern of the aromatic rings.

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2900-3000 | Medium-Weak |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| Aromatic C=C and C=N Stretch | 1450-1620 | Medium-Strong |

| C-O Stretch / O-H Bend | 1250-1350 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₁H₁₀N₂O₂), the molecular weight is 202.21 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 203.22.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental formula. This is a definitive method for confirming the chemical formula of a newly synthesized compound. The calculated exact mass for the protonated molecule [C₁₁H₁₁N₂O₂]⁺ is 203.0815. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 203.0815 |

Analysis of the fragmentation pattern in MS/MS experiments can further confirm the structure. Common fragmentation pathways would likely involve the loss of water (H₂O) or the carboxylic acid group (COOH) from the parent ion.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound, analysis would typically be performed in negative ion mode using electrospray ionization (ESI), which would generate the deprotonated molecule [M-H]⁻ as the precursor ion.

The gas-phase fragmentation of deprotonated benzoic acid derivatives is well-characterized and often dominated by a characteristic neutral loss of carbon dioxide (CO₂), which has a mass of 44 Da. sci-hub.se This process, known as decarboxylation, results from the collision-induced dissociation (CID) of the carboxylate anion. The resulting fragment ion provides information about the structure of the rest of the molecule.

For this compound (molar mass = 216.22 g/mol ), the expected fragmentation pathway in an MS/MS experiment would be the loss of CO₂ from the precursor ion at m/z 215.08.

Expected MS/MS Fragmentation Data:

| Precursor Ion (m/z) | Collision Energy | Major Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 215.08 ([M-H]⁻) | Variable | 171.09 | 44.00 | [3-(4-phenyl)-2-methyl-2H-pyrazolide]⁻ |

This primary fragmentation provides strong evidence for the presence of the carboxylic acid moiety and confirms the molecular weight of the core non-volatile structure. Further fragmentation of the m/z 171.09 ion could provide additional structural details of the pyrazole and benzene rings, though this would require higher collision energies.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure, bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction Methodologies

The process of determining the crystal structure of this compound would involve several key steps. First, high-quality single crystals must be grown, typically through slow evaporation of a suitable solvent. nih.gov Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. researchgate.net

The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. researchgate.net The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined against the experimental data to yield the final atomic coordinates and displacement parameters. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state structure of this compound is expected to be heavily influenced by intermolecular hydrogen bonding. Like many benzoic acid derivatives, the carboxylic acid groups are anticipated to form strong, centrosymmetric dimers through a pair of O—H···O hydrogen bonds. researchgate.netresearchgate.net This common R²₂(8) graph-set motif is a highly stable arrangement that significantly influences the crystal packing. researchgate.net

Table of Expected Intermolecular Interactions:

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | D···A ≈ 2.6 - 2.7 | Formation of centrosymmetric acid dimers |

| Hydrogen Bond | C-H (Aromatic) | O=C / N (Pyrazole) | D···A ≈ 3.0 - 3.5 | Weak interactions influencing packing |

| π-π Stacking | Benzene Ring | Benzene/Pyrazole Ring | Centroid-Centroid ≈ 3.5 - 3.8 | Parallel or offset stacking of aromatic rings |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purity assessment of synthesized organic compounds. For this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique. researchgate.net

An RP-HPLC method for this compound would typically utilize a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often water with an acid modifier like 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.eg Detection is commonly performed using a UV detector set to a wavelength where the aromatic system exhibits strong absorbance (e.g., ~254 nm).

The retention time of the main peak serves as an identifier for the compound under specific chromatographic conditions, while the peak area percentage is used to quantify its purity. This method can effectively separate the target compound from starting materials, by-products, and other impurities.

Example HPLC Purity Data Table:

| Peak No. | Retention Time (min) | Area (%) | Assignment |

| 1 | 2.54 | 0.15 | Impurity A |

| 2 | 4.88 | 99.75 | This compound |

| 3 | 6.12 | 0.10 | Impurity B |

Computational and Theoretical Investigations of 4 2 Methyl 2h Pyrazol 3 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and preferred three-dimensional arrangement of atoms in 4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid. These methods offer a detailed perspective on the molecule's properties at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For derivatives of pyrazole (B372694) and benzoic acid, DFT calculations, particularly using the B3LYP functional, have proven effective in providing reliable data on molecular geometry and electronic structure. researchgate.netnih.govscispace.com These studies typically involve optimizing the molecular geometry to find the most stable conformation.

For this compound, a DFT study would likely reveal a planar conformation, stabilized by the conjugated π-systems of the pyrazole and benzoic acid rings. nih.gov The calculated geometrical parameters, such as bond lengths and angles, are expected to be in good agreement with experimental data if available.

Table 1: Illustrative Optimized Geometrical Parameters using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.39 - 1.41 | 118 - 121 |

| C-N (pyrazole) | 1.33 - 1.38 | 106 - 111 |

| C-O (acid) | 1.21 (double bond), 1.36 (single bond) | 122 (O-C=O) |

Note: These are typical values for similar organic molecules and are presented for illustrative purposes.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are also employed to study the electronic structure of molecules from first principles, without empirical parameters. researchgate.net While computationally more demanding than DFT, they can provide a higher level of accuracy for certain properties. A combined approach using both DFT and HF methods can offer a comprehensive understanding of the molecular structure. researchgate.net

The choice of basis set is critical in quantum chemical calculations. For organic molecules like this compound, Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly used. tandfonline.comresearchgate.net The inclusion of polarization (d) and diffuse (++) functions is important for accurately describing the electronic distribution, especially in systems with heteroatoms and potential hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. For a molecule with rotatable bonds, such as the one connecting the pyrazole and benzoic acid rings, MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. Such simulations can provide insights into the flexibility of the molecule and how it might interact with other molecules in a solution or biological environment. ajchem-a.comnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are extensively used to predict spectroscopic parameters, which can aid in the characterization of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can be compared with experimental spectra to confirm the molecular structure. mdpi.comchemicalbook.commdpi.com

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared (IR) spectrum. mdpi.comresearchgate.netnist.gov These calculations help in assigning the observed vibrational bands to specific functional groups, such as the C=O stretching of the carboxylic acid and the C=N stretching of the pyrazole ring. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. scispace.com This can provide information about the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Table 2: Illustrative Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | Chemical Shift (ppm) | 7.0 - 8.5 (aromatic), 3.9 (methyl) |

| 13C NMR | Chemical Shift (ppm) | 110 - 170 (aromatic, acid), 40 (methyl) |

| IR | Wavenumber (cm⁻¹) | ~1700 (C=O stretch), ~1600 (C=N stretch) |

Note: These values are illustrative and based on typical ranges for similar compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich pyrazole ring, while the LUMO may be distributed over the benzoic acid moiety.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. sapub.org

Table 3: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.5 |

| HOMO-LUMO Gap | ΔE | 5.0 |

| Electronegativity | χ | 4.0 |

| Chemical Hardness | η | 2.5 |

Note: These are representative values for similar aromatic heterocyclic compounds.

Investigation of Tautomerism and Isomerism in Pyrazole-Benzoic Acid Systems

The phenomenon of tautomerism is a critical aspect of the chemistry of pyrazoles and related N-heterocyclic systems. purkh.com Tautomers are structural isomers that can readily interconvert, typically through the migration of a proton. purkh.comresearchgate.net In pyrazole systems, prototropic tautomerism, involving the movement of a proton between the two nitrogen atoms of the ring, is a key consideration that influences the compound's structure, stability, and reactivity. purkh.comnih.gov

For a generic 3(5)-substituted pyrazole, two primary annular tautomers exist: the 1H-3-substituted and the 1H-5-substituted forms. The relative stability of these tautomers is highly dependent on the electronic nature of the substituents on the pyrazole ring. researchgate.net Computational studies, often employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in quantifying the energy differences between these forms. purkh.comresearchgate.net For instance, calculations at the MP2/6-311++G** level have shown that strong electron-donating groups tend to stabilize the N2-H tautomer, whereas strong electron-withdrawing groups favor the N1-H tautomer. researchgate.net

In the specific case of this compound, the pyrazole nitrogen at position 2 is methylated. This N-methylation "fixes" the tautomeric form of the pyrazole ring, preventing the typical proton migration between the annular nitrogen atoms. However, isomerism is still a crucial consideration. The specified compound is the N2-methyl isomer. Its constitutional isomer would be 4-(1-Methyl-1H-pyrazol-3-yl)-benzoic acid. Computational methods can be employed to determine the relative stabilities of these two isomers. The energy difference between such N-methylated regioisomers is influenced by steric and electronic effects arising from the substituent's position relative to the methyl group and the point of attachment to the benzoic acid ring.

Furthermore, the presence of the carboxylic acid group introduces the possibility of rotational isomerism (conformers) around the single bond connecting the pyrazole and phenyl rings. The preferred conformation is determined by the balance between steric hindrance and electronic effects, such as conjugation between the two aromatic rings. Theoretical calculations can map the potential energy surface as a function of the dihedral angle to identify the lowest energy conformers.

The solvent environment can also significantly impact tautomeric and isomeric equilibria. researchgate.netnih.gov Solvents capable of forming hydrogen bonds can stabilize one form over another. researchgate.net For unsubstituted pyrazoles, computational studies have shown that water molecules can lower the energetic barriers for proton transfer between tautomers by forming hydrogen-bonded bridges. nih.gov While N-methylation in the target compound prevents this specific type of tautomerism, solvent effects would still play a role in dictating the preferred conformation and influencing intermolecular interactions.

Table 1: Theoretical Relative Stabilities of Pyrazole Tautomers/Isomers This table presents generalized data from computational studies on substituted pyrazoles to illustrate the typical energy differences observed. Specific values for this compound and its isomers would require dedicated calculations.

| Pyrazole System | Isomer/Tautomer 1 | Isomer/Tautomer 2 | Computational Method | Energy Difference (ΔE, kJ/mol) | Favored Form | Reference |

| 3(5)-Aminopyrazole | 3-Aminopyrazole | 5-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | 10.7 | 3-Aminopyrazole | researchgate.net |

| Generic Pyrazoline | Δ2-Pyrazoline | Δ1-Pyrazoline | B3LYP/6-311++G(d,p) | Substantial | Δ2-Pyrazoline | researchgate.net |

| Generic Pyrazoline | Δ2-Pyrazoline | Δ3-Pyrazoline | B3LYP/6-311++G(d,p) | Very Large | Δ2-Pyrazoline | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches (mechanistic focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org In the context of pyrazole derivatives, QSAR studies are pivotal for designing new molecules with enhanced therapeutic properties and for elucidating their mechanism of action at a molecular level. ijsdr.orgbiointerfaceresearch.com A mechanistic focus in QSAR goes beyond mere correlation and aims to understand why certain structural features influence activity, often by using descriptors that represent specific physicochemical properties and interaction potentials. nih.govnih.gov

The process involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a predictive model. biointerfaceresearch.comacs.org These models are rigorously validated to ensure their robustness and predictive power. nih.gov

Mechanistic Descriptors in Pyrazole QSAR: To gain mechanistic insight, QSAR models for pyrazole derivatives often incorporate descriptors that encode information about the molecule's electronic, steric, and hydrophobic properties, which are crucial for ligand-receptor interactions.

Electronic Descriptors: These describe the electron distribution and are critical for understanding electrostatic and orbital-based interactions. For pyrazole-containing compounds, descriptors derived from quantum chemical calculations are particularly useful. biointerfaceresearch.com These can include atomic charges, Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), and reactivity indices. nih.gov For example, a 3D-QSAR study on diarylpyrazole-benzenesulfonamide derivatives used Local Reactivity Descriptors (LRDs) like the LUMO coefficient and electrostatic charges to model interactions, providing a detailed picture of the electrophilic and nucleophilic interactions between the ligand and the receptor. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, which govern how well it fits into a receptor's binding site. Descriptors can include molecular volume, surface area, and specific topological indices that describe molecular branching and shape. shd-pub.org.rs 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate steric contour maps, which visually highlight regions where bulky substituents increase or decrease activity, offering direct mechanistic clues for drug design. shd-pub.org.rs

Topological and Connectivity Descriptors: These numerical indices are derived from the 2D representation of the molecule. For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors found that adjacency and distance matrix descriptors were highly influential, suggesting that the specific arrangement and connectivity of atoms are key determinants of inhibitory activity. acs.org

Table 2: Examples of Descriptors Used in Mechanistic QSAR Studies of Pyrazole Derivatives

| Descriptor Class | Specific Descriptor Example | Type of Information Provided | Potential Mechanistic Insight | Reference |

| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Electron accepting capability | Likelihood of engaging in orbital interactions with receptor residues | nih.gov |

| Electronic | Atomic Charges | Electrostatic potential distribution | Strength of electrostatic interactions, hydrogen bonding potential | nih.gov |

| Topological | Adjacency/Distance Matrix Descriptors | 2D connectivity and topology | Importance of the relative positions of structural fragments for activity | acs.org |

| Physicochemical | Molecular Volume (Mv) | Molecular size and bulk | Steric fit within the receptor's active site | shd-pub.org.rs |

| 3D Field-Based | CoMFA/CoMSIA Fields | 3D steric and electrostatic fields | Identification of spatial regions where specific properties are favorable or unfavorable for activity | shd-pub.org.rs |

Chemical Reactivity and Reaction Mechanisms of 4 2 Methyl 2h Pyrazol 3 Yl Benzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzoic acid ring of 4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid is dictated by the electronic effects of its two substituents: the carboxyl group (-COOH) and the 2-methyl-2H-pyrazol-3-yl group.

Carboxyl Group Effect : The carboxylic acid functional group is a well-established deactivating, meta-directing group. Through its electron-withdrawing inductive and resonance effects, it reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack than benzene itself. The deactivation is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position.

2-Methyl-2H-pyrazol-3-yl Group Effect : The pyrazole (B372694) ring, attached to the benzene ring at its C3 position, also acts as an electron-withdrawing group. The electronegativity of the two nitrogen atoms reduces the electron density of the heterocycle, which in turn withdraws electron density from the attached benzene ring via an inductive effect. Consequently, the pyrazolyl substituent is also deactivating and primarily meta-directing.

Given that the compound is a 1,4-disubstituted benzene derivative, both substituents direct incoming electrophiles to the positions meta to themselves. This results in a strong preference for substitution at the positions ortho to the carboxyl group (and meta to the pyrazolyl group). Therefore, electrophilic attack is expected to occur predominantly at the C-3 and C-5 positions of the benzoic acid ring.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2-Methyl-2H-pyrazol-3-yl)-3-nitrobenzoic acid |

| Halogenation (Bromination) | Br₂, FeBr₃ | 3-Bromo-4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 4-(2-Methyl-2H-pyrazol-3-yl)-3-sulfobenzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is highly unlikely due to the strong deactivating nature of both substituents. |

Nucleophilic Reactions at the Carboxyl Group and Pyrazole Nitrogen

Nucleophilic reactions primarily target the electrophilic carbon of the carboxyl group. The nitrogen atoms of the N-methylated pyrazole ring exhibit low nucleophilicity.

Reactions at the Carboxyl Group: The carboxylic acid moiety undergoes standard nucleophilic acyl substitution reactions. These transformations are fundamental for converting the acid into other functional groups like esters, amides, and acyl chlorides.

Esterification : In the presence of an acid catalyst, the compound can react with alcohols to form the corresponding esters (e.g., Fischer esterification). iajpr.commdpi.com

Acyl Chloride Formation : Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the more reactive 4-(2-Methyl-2H-pyrazol-3-yl)benzoyl chloride. This intermediate is a versatile precursor for synthesizing esters and amides under milder conditions.

Amide Formation : The carboxylic acid can be converted to an amide by direct reaction with an amine at high temperatures or, more commonly, via the acyl chloride intermediate.

Reactivity of the Pyrazole Nitrogens: The nucleophilicity of the nitrogen atoms in the 2-methyl-2H-pyrazole ring is significantly suppressed.

N2 Nitrogen : This nitrogen is sp²-hybridized and methylated, making it sterically hindered and a very weak nucleophile.

N1 Nitrogen : This "pyrrole-like" nitrogen's lone pair of electrons is integral to the pyrazole ring's aromatic sextet. pharmaguideline.com As such, these electrons are not readily available to act as a nucleophile. Consequently, reactions such as N-alkylation or N-acylation on the pyrazole ring are not expected to occur under standard conditions.

Oxidation and Reduction Pathways of the Pyrazole and Benzoic Acid Moieties

The stability of the aromatic and heteroaromatic rings makes them generally resistant to oxidation and reduction, although specific functional groups can be transformed under appropriate conditions.

Oxidation Pathways: Both the pyrazole and benzene rings are resistant to oxidation under typical conditions. pharmaguideline.com The N-methyl group on the pyrazole ring could potentially be oxidized to a formyl or carboxyl group, but this would require harsh conditions that would likely degrade other parts of the molecule. The carboxylic acid group is already at its highest stable oxidation state.

Reduction Pathways: The molecule offers several sites for reduction.

Carboxyl Group : The carboxylic acid can be selectively reduced to a primary alcohol, [4-(2-Methyl-2H-pyrazol-3-yl)phenyl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Benzene Ring : Catalytic hydrogenation of the benzene ring requires forcing conditions (high pressure and temperature) and would likely reduce the pyrazole ring as well. A Birch reduction could selectively reduce the benzene ring to a cyclohexa-1,4-diene derivative.

Pyrazole Ring : The pyrazole ring is generally stable towards chemical and catalytic reduction. pharmaguideline.comrrbdavc.org However, under very harsh catalytic hydrogenation conditions, the ring can be reduced to a pyrazolidine (B1218672) derivative.

| Reagent | Target Moiety | Predicted Product |

|---|---|---|

| LiAlH₄, then H₃O⁺ | Carboxyl Group | [4-(2-Methyl-2H-pyrazol-3-yl)phenyl]methanol |

| H₂/Pd-C (high pressure/temp) | Benzene and Pyrazole Rings | Mixture of reduced products, including piperidine (B6355638) and pyrazolidine derivatives. |

| Na, NH₃ (l), EtOH | Benzene Ring | 4-(2-Methyl-2H-pyrazol-3-yl)cyclohexa-1,4-dienecarboxylic acid |

Acid-Base Chemistry and Protonation Equilibria

The molecule possesses both acidic and basic centers, allowing it to react with both bases and acids.

Acidity: The most significant acidic site is the proton of the carboxylic acid group. The pKa of benzoic acid is approximately 4.2. The presence of the electron-withdrawing 2-methyl-2H-pyrazol-3-yl substituent is expected to increase the acidity (lower the pKa) of the carboxyl group through stabilization of the conjugate carboxylate anion. The predicted pKa is likely to be slightly below 4.0.

Basicity: The basic sites are the nitrogen atoms of the pyrazole ring. The N1 (pyrrole-type) nitrogen is non-basic as its lone pair is part of the aromatic system. The N2 (pyridine-type) nitrogen is basic and can be protonated by a strong acid. The pKa of the conjugate acid of pyrazole is 2.49. N-methylation can influence basicity; studies on methylpyrazoles suggest that N-methylation may slightly decrease the basicity of the other nitrogen atom compared to the unsubstituted parent heterocycle. ksu.edu.sarsc.org

| Property | Functional Group | Predicted Value | Comment |

|---|---|---|---|

| pKa | -COOH | ~3.9 - 4.1 | Expected to be slightly more acidic than benzoic acid (pKa 4.2) due to the electron-withdrawing pyrazole ring. |

| pKaH (of conjugate acid) | Pyrazole N2 | ~2.0 - 2.5 | Reflects the basicity of the sp²-hybridized nitrogen. N-methylation may slightly reduce basicity compared to pyrazole. ksu.edu.sarsc.org |

Complexation and Coordination Chemistry with Metal Ions (Ligand properties)

This compound is a versatile ligand for coordinating with metal ions. The potential donor sites are the pyridine-like N2 atom of the pyrazole ring and the oxygen atoms of the carboxylate group (formed upon deprotonation). researchgate.netrepec.org

The molecule can exhibit several coordination modes:

Monodentate : It can coordinate to a metal center through either the pyrazole N2 atom or one of the carboxylate oxygens.

Bidentate Chelating : It can form a chelate ring by coordinating through both the pyrazole N2 atom and an adjacent carboxylate oxygen. The formation of a stable chelate ring would depend on the specific metal ion and steric factors.

Bridging : The carboxylate group can bridge two metal centers (syn-syn, syn-anti, or anti-anti bridging). Furthermore, the pyrazole and carboxylate groups could potentially coordinate to different metal centers, leading to the formation of coordination polymers. unibo.it

The combination of a neutral N-donor (pyrazole) and an anionic O-donor (carboxylate) makes it a valuable hybrid ligand in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes.

Photoinduced Reactions and Photochemical Transformations

Mechanistic Studies of Select Reactions Involving this compound

While no specific mechanistic studies for this molecule have been published, the mechanisms for its principal reactions can be inferred from well-established organic chemistry principles.

Mechanism for Electrophilic Nitration: The nitration of the benzoic acid ring proceeds via the standard electrophilic aromatic substitution mechanism.

Generation of the Electrophile : Nitric acid is protonated by sulfuric acid, followed by the loss of water to generate the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack : The π-system of the benzene ring attacks the nitronium ion. This attack occurs at the C-3 position (meta to the pyrazolyl group and ortho to the carboxyl group), as this leads to the most stable carbocation intermediate (Wheland intermediate or sigma complex). Resonance stabilization of the intermediate avoids placing the positive charge on the carbon atom bearing the electron-withdrawing carboxyl or pyrazolyl group.

Deprotonation : A base (such as HSO₄⁻) removes a proton from the C-3 carbon, restoring the aromaticity of the ring and yielding the final product, 4-(2-Methyl-2H-pyrazol-3-yl)-3-nitrobenzoic acid.

Mechanism for Fischer Esterification: The acid-catalyzed esterification of the carboxyl group follows a multi-step nucleophilic acyl substitution pathway.

Protonation of the Carbonyl : The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which activates the carboxyl carbon towards nucleophilic attack.

Nucleophilic Attack : A molecule of alcohol acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups.

Elimination of Water : The protonated hydroxyl group leaves as a neutral water molecule, and the tetrahedral intermediate collapses, reforming the C=O double bond.

Deprotonation : The protonated carbonyl of the resulting ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Catalytic Applications as a Ligand or Organocatalyst Precursor

While direct catalytic applications of This compound have not been extensively documented in publicly available research, the structural motifs it possesses—a substituted pyrazole ring and a benzoic acid group—are prominent in the design of various catalytically active systems. This suggests a significant potential for this compound to serve as a versatile precursor for both metal-based catalysts and organocatalysts. The pyrazole moiety offers nitrogen donor atoms for coordination with metal centers, while the carboxylic acid group can act as an anchor, a proton shuttle, or a co-ligand in catalytic frameworks.

The N-methylation on the pyrazole ring in This compound influences its electronic properties and coordination behavior compared to N-unsubstituted pyrazoles, which are also known to be versatile ligands. mdpi.com Protic pyrazoles, with their acidic NH group, can engage in metal-ligand cooperation, which is a key aspect of their catalytic activity. mdpi.com In contrast, the N-methylated pyrazole in the target compound acts as a neutral donor ligand.

As a Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The combination of a pyrazole ring and a carboxylic acid functionality in a single molecule makes This compound an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.net MOFs are crystalline porous materials with applications in gas storage, separation, and heterogeneous catalysis. acs.orgnih.gov The pyrazole and carboxylate groups can coordinate to metal ions, forming extended, porous structures.

The catalytic activity of such MOFs would depend on the choice of the metal center and the topology of the framework. For instance, MOFs constructed from pyrazolate ligands have demonstrated high stability and efficiency in catalyzing challenging organic transformations. acs.org Although the subject compound is an N-methylated pyrazole, its carboxylate group can still participate in the formation of robust frameworks. The pyrazole nitrogen atoms can coordinate to metal centers, potentially creating open coordination sites that can act as Lewis acid catalysts.

Research on related pyrazole-based ligands has shown their utility in creating catalytically active MOFs. For example, a pyrazolate-based MOF, PCN-300, constructed from a porphyrinic ligand bearing pyrazole groups, exhibited exceptional stability and catalytic activity in C-O cross-coupling reactions. acs.org This highlights the potential of pyrazole-containing ligands in designing robust heterogeneous catalysts.

Below is a table summarizing the catalytic performance of a representative MOF constructed from a pyrazole-containing ligand, illustrating the potential of this class of materials.

| Substrate 1 | Substrate 2 | Catalyst | Yield (%) |

|---|---|---|---|

| Phenol | Methanol | PCN-300 | 95 |

| 4-Methoxyphenol | Methanol | PCN-300 | 92 |

| 4-Nitrophenol | Methanol | PCN-300 | 85 |

As a Precursor for Organocatalysts

The pyrazole scaffold is a key structural motif in a variety of organocatalysts. researchgate.net Chiral pyrazole derivatives have been successfully employed as organocatalysts in asymmetric reactions, such as the Henry reaction. mjcce.org.mk These catalysts often incorporate additional functional groups, such as amides, ureas, or thioureas, which can participate in hydrogen bonding interactions to activate substrates and control stereoselectivity.

This compound could be chemically modified to introduce such catalytically active functional groups. For example, the carboxylic acid moiety can be converted to an amide or an ester, and further functionalization could lead to the development of novel bifunctional organocatalysts.

The pyrazole ring itself can act as a hydrogen bond acceptor, and its electronic properties can be tuned by the substituents on the ring. The development of pyrazole-based organocatalysts is an active area of research, with a focus on creating efficient and selective catalysts for a wide range of organic transformations. researchgate.net

The following table presents examples of reactions catalyzed by organocatalysts featuring a pyrazole core, demonstrating the catalytic potential of this heterocyclic system.

| Aldehyde | Nitromethane | Organocatalyst | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| p-Nitrobenzaldehyde | Nitromethane | Pyrazole-3-carboxamide derivative | 85 | 90 |

| Benzaldehyde | Nitromethane | Pyrazole-3-thioureide derivative | 78 | 85 |

Biological Activity and Mechanistic Investigations of 4 2 Methyl 2h Pyrazol 3 Yl Benzoic Acid Non Clinical Focus

In Vitro Enzyme Inhibition Studies and Kinetic Analysis

Receptor Binding Assays and Ligand-Target Interactions

Information regarding the specific receptor binding profile of 4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid is not present in the current body of scientific literature. Receptor binding assays are essential to identify the molecular targets through which a compound exerts its biological effects. Given the structural similarities to other biologically active molecules, it would be valuable to screen this compound against a panel of common receptors to identify any potential ligand-target interactions.

Cellular Pathway Modulation in Cell Lines and Primary Cell Cultures (excluding clinical outcomes)

While specific data on this compound is lacking, studies on analogous pyrazole (B372694) derivatives provide insights into potential cellular effects.

Gene Expression Profiling

Gene expression studies have not been reported for this compound. Such analyses would be instrumental in understanding its mechanism of action at a molecular level, revealing which cellular pathways are perturbed upon treatment.

Protein-Protein Interaction Studies

There are no published studies on how this compound may affect protein-protein interactions. This area of research could uncover novel mechanisms of action if the compound is found to disrupt or stabilize key protein complexes within the cell.

Cellular Viability and Proliferation Assays (mechanistic context)

The effect of this compound on cellular viability and proliferation has not been specifically documented. However, many novel pyrazole derivatives have been synthesized and evaluated for their effects on the growth of various cell lines. nih.gov For example, some potent antibacterial pyrazole compounds have been shown to have low toxicity against human cell lines. nih.gov Future studies should assess the cytotoxic and cytostatic potential of this compound in a range of cell types to understand its potential as a therapeutic agent or to identify any off-target effects.

Molecular Mechanisms of Antimicrobial or Antifungal Activity (if observed in in vitro studies)

While direct antimicrobial or antifungal studies on this compound are not available, the pyrazole nucleus is a core component of many compounds with potent antibacterial properties. nih.gov Derivatives of the structurally related 4-(pyrazol-1-yl)benzoic acid have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

The proposed mechanisms of action for some of these related pyrazole compounds include the inhibition of fatty acid biosynthesis and the permeabilization of the bacterial cell membrane. nih.govmdpi.com For instance, some derivatives have been shown to be effective against both planktonic bacteria and biofilms. nih.govmdpi.com Given these findings in analogous compounds, it is plausible that this compound could possess antimicrobial properties. Future research should focus on in vitro screening against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and subsequently elucidate its molecular mechanism of action.

Structure-Activity Relationship (SAR) Studies for Biological Targets (mechanistic focus)

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For the pyrazolyl-benzoic acid scaffold, modifications at several key positions have been shown to modulate potency and selectivity for different biological targets, including enzymes and bacterial cells.

Key Structural Insights from Analogue Studies:

Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings are critical determinants of activity. In studies on related pyrazole derivatives as antibacterial agents, the introduction of lipophilic groups on an aniline (B41778) moiety attached to the pyrazole core significantly improved activity against Gram-positive bacteria. nih.gov For instance, derivatives with chloro, bromo, and trifluoromethyl groups often exhibit potent activity. mdpi.com Specifically, a bis(trifluoromethyl)aniline derivative was identified as a highly active compound across multiple bacterial strains. mdpi.com In contrast, the presence of hydrogen-bond-donating polar groups, such as a sulfonamide, on the aniline moiety tended to eliminate antimicrobial properties. nih.gov

Position of the Carboxylic Acid: The placement of the carboxylic acid group on the phenyl ring can influence target selectivity. In a series of pyrazole-based inhibitors of meprin metalloproteases, compounds featuring carboxyphenyl groups showed differential activity. nih.gov A meta-substituted benzoic acid derivative displayed increased activity against meprin β, although it remained more potent against meprin α. nih.gov This suggests that the spatial arrangement of the acidic carboxylate group is crucial for optimal interaction within the S1, S1′, and S2′ pockets of the enzyme's active site. nih.gov

Modifications to the Pyrazole Core: While the core pyrazole structure is often essential for activity, substitutions on the ring itself can fine-tune the compound's properties. The N-methylation, as seen in this compound, is a common strategy to alter solubility, metabolic stability, and binding orientation. In studies of meprin inhibitors, N-substitution with lipophilic methyl or phenyl groups led to a decrease in activity compared to the unsubstituted pyrazole, indicating that an unsubstituted N-H may be favorable for binding to that specific target. nih.gov

The following table summarizes general SAR trends observed in compounds structurally related to this compound.

| Structural Modification | Position of Modification | Observed Effect on Biological Activity | Example Target Class | Reference |

|---|---|---|---|---|

| Introduction of lipophilic groups (e.g., -Cl, -Br, -CF3) | Ancillary Phenyl/Aniline Ring | Increased Potency | Antibacterial (Gram-positive) | nih.govmdpi.com |

| Introduction of polar, H-bond donating groups (e.g., -SO2NH2) | Ancillary Phenyl/Aniline Ring | Decreased or Abolished Potency | Antibacterial (Gram-positive) | nih.gov |

| Carboxylic Acid (-COOH) | Phenyl Ring (meta-position vs. para-position) | Modulated Selectivity/Potency | Enzyme Inhibition (Meprins) | nih.gov |

| N-Substitution (e.g., -CH3, -Phenyl) | Pyrazole Ring Nitrogen | Decreased Potency | Enzyme Inhibition (Meprins) | nih.gov |

Investigations into Prodrug Strategies or Bioconjugation for Target Delivery (excluding clinical application)

The presence of a carboxylic acid moiety in this compound makes it an ideal candidate for prodrug strategies aimed at improving its physicochemical properties and enhancing its delivery to biological targets in non-clinical research settings.

Prodrug Strategies:

A primary challenge for compounds containing carboxylic acids is that they are typically ionized at physiological pH, which can limit their ability to cross cellular membranes via passive diffusion. researchgate.netmdpi.com A common and effective prodrug approach is to mask the polar carboxylic acid group by converting it into an ester. uobabylon.edu.iq

Ester Prodrugs: The benzoic acid group of the title compound could be esterified with various alcohols (e.g., methanol, ethanol) to form simple alkyl esters. These esters are generally more lipophilic and less polar than the parent acid, potentially leading to improved cell permeability. researchgate.netuobabylon.edu.iq Once inside a cell or in the systemic circulation, ubiquitous esterase enzymes would hydrolyze the ester bond, releasing the active carboxylic acid "drug" at the site of action. mdpi.comuobabylon.edu.iq More complex esters, such as acyloxymethyl or pivaloyloxymethyl esters, can also be synthesized to further modulate the rate of hydrolysis and absorption characteristics. researchgate.net

Bioconjugation:

Bioconjugation involves covalently linking a molecule to a larger biomolecule, such as a peptide, protein, or oligonucleotide, to create a new construct with combined properties. The carboxylic acid functional group of this compound provides a convenient handle for such conjugation.

Amide Bond Formation: The carboxyl group can be "activated" using standard coupling reagents (e.g., EDC/NHS chemistry) to form an active ester. This intermediate can then react with a primary amine on a biomolecule to form a stable amide bond. This strategy could be used to attach the compound to a targeting moiety that directs it to a specific cell type or subcellular location for research purposes.

Pyrazolone-Mediated Ligation: While the target compound is a pyrazole, related pyrazolone (B3327878) structures have been utilized in versatile bioconjugation chemistries. These methods allow for the sequential assembly of multiple molecular fragments, demonstrating the utility of this heterocyclic core in constructing complex bioconjugates. nih.gov

Role as a Chemical Probe for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target (like a protein) to allow for the study of that target's function in a biological system. While there is no direct evidence of this compound being used as a chemical probe, its structure could serve as a scaffold for the development of one.

To function as a probe, the parent molecule typically requires modification to include a reporter tag or a reactive group, without significantly diminishing its affinity for the intended target. nih.gov

Fluorescent Probes: Pyrazole derivatives have been successfully developed into fluorescent probes for bioimaging applications. nih.gov The core structure of this compound could be chemically modified by attaching a fluorophore (e.g., a coumarin, fluorescein, or rhodamine derivative). Such a probe could be used to visualize the localization of its biological target within cells using fluorescence microscopy.

Affinity-Based Probes: The molecule could be appended with a biotin (B1667282) tag. After incubation with a cell lysate, the biotin-tagged probe and its bound protein target(s) could be isolated using streptavidin-coated beads for subsequent identification by mass spectrometry.

Photo-Affinity Probes: A photoreactive group, such as a diazirine or an azide, could be incorporated into the structure. Upon binding to its target, the probe can be covalently cross-linked to the protein by exposure to UV light. This allows for irreversible labeling, which facilitates target identification and characterization.

Radiolabeling: For in vivo studies in animal models, the compound could be labeled with a radioisotope, such as Iodine-131 ([¹³¹I]). nih.gov The biodistribution of the radiolabeled compound can then be tracked to understand its pharmacokinetics and identify tissues where it accumulates, potentially indicating the location of its biological target. nih.gov

Applications of 4 2 Methyl 2h Pyrazol 3 Yl Benzoic Acid in Advanced Materials and Chemical Technologies Non Clinical

Utilization as a Building Block in Organic Synthesis

The dual functionality of 4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid makes it a valuable synthon in multi-step organic synthesis. The carboxylic acid moiety provides a reactive handle for standard transformations such as esterification, amidation, and conversion to an acid chloride, while the pyrazole (B372694) ring offers sites for further functionalization or can act as a stable, directing, or pharmacologically relevant core.

Similarly, the carboxylic acid group of pyrazole-benzoic acid derivatives can be converted to an acid chloride, which is then reacted with various nucleophiles like alcohols or amines to produce esters and amides, respectively. researchgate.net This strategy allows for the systematic modification of the molecular periphery, enabling the tuning of properties like solubility, lipophilicity, and intermolecular interactions. A general scheme for these transformations highlights the compound's versatility. For example, pyrazole-derived aldehydes are key starting materials that can be converted into a wide range of aniline (B41778) derivatives through reductive amination, showcasing the scaffold's robustness and utility in library synthesis. nih.gov

Table 1: Synthetic Applications of Related Pyrazole-Benzoic Acid Scaffolds

| Starting Material Scaffold | Reaction Type | Resulting Compound Class | Reference |

|---|---|---|---|

| Pyrazole-derived aldehyde with a benzoic acid | Reductive Amination | Pyrazole-derived anilines | nih.gov |

| Pyrazole-benzoic acid | Conversion to acid chloride, then esterification | Pyrazole-derived esters | researchgate.net |

| Pyrazole-derived aldehyde with a benzoic acid | Hydrazone formation | Pyrazole-derived hydrazones | nih.govmdpi.com |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The structure of this compound makes it an ideal candidate for a bitopic linker in such materials. The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), while the nitrogen atoms of the pyrazole ring provide additional coordination sites. This allows the molecule to bridge multiple metal centers, facilitating the formation of extended 1D, 2D, or 3D networks. nih.govmdpi.com

While direct examples using this compound are not extensively documented, the principles are well-established with analogous ligands. For example, MOFs constructed from ligands containing both imidazole (B134444) (a related azole) and carboxylate groups have been synthesized, demonstrating varied and complex topologies. rsc.orgrsc.org Similarly, coordination polymers based on 4-hydroxybenzoic acid show how the carboxylate and a second functional group can work in concert to build robust frameworks with channels and pores. rsc.org The methyl group on the pyrazole ring can also play a role in tuning the pore environment and framework topology through steric effects.

The combination of a hard carboxylate donor and softer nitrogen donors in one molecule allows for the potential construction of heterometallic or mixed-linker MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Table 2: Examples of MOFs and CPs from Analogous Ligands

| Ligand | Metal Ion(s) | Resulting Framework Dimensionality/Topology | Reference |

|---|---|---|---|

| 4-(1H-imidazol-1-yl)benzoic acid | Zn(II), Co(II) | 3D, twofold interpenetrating (4,4)-net | rsc.org |

| 4-hydroxybenzoic acid | Li(I), Mg(II), Cu(II) | 2D and 3D networks | rsc.org |

| 1,4-di(1H-imidazol-4-yl)benzene and carboxylates | Zn(II), Cd(II) | 3D porous frameworks | rsc.org |

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The distinct functional groups on this compound make it an excellent participant in supramolecular self-assembly.